methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate
Overview
Description
Methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate, also known as methyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate, is a nitrophenylcyanoacetate ester with a molecular formula of C11H9NO5. It is a colorless solid that is soluble in organic solvents, and has a melting point of 81°C. Methyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate has many applications in scientific research, including its use as an intermediate in organic synthesis and as a reagent for the synthesis of biologically active compounds.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate involves the reaction of 4-nitrobenzaldehyde with malononitrile to form 4-nitrophenylacetonitrile, which is then reacted with ethyl acetoacetate to form ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate. Finally, the ethyl ester is converted to the methyl ester using methanol and acid catalysis.
Starting Materials
4-nitrobenzaldehyde, malononitrile, ethyl acetoacetate, methanol, acid catalyst
Reaction
Step 1: React 4-nitrobenzaldehyde with malononitrile in the presence of a base catalyst to form 4-nitrophenylacetonitrile., Step 2: React 4-nitrophenylacetonitrile with ethyl acetoacetate in the presence of a base catalyst to form ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate., Step 3: Convert the ethyl ester to the methyl ester by refluxing with methanol and an acid catalyst.
Scientific Research Applications
Methyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate is a versatile reagent that is widely used in scientific research. It has been used as an intermediate in the synthesis of biologically active compounds such as aminoglycoside antibiotics, antifungal agents, and anti-inflammatory agents. It has also been used in the synthesis of peptide and nucleoside analogs, and in the synthesis of small molecule inhibitors of protein-protein interactions. In addition, it has been used in the synthesis of fluorescent probes for imaging and in the synthesis of compounds with potential therapeutic applications.
Mechanism Of Action
Methyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate acts as a reagent for the synthesis of biologically active compounds. The nitrophenylcyanoacetate intermediate formed in the first step of the synthesis reaction is a reactive species that can undergo a variety of reactions with other molecules, such as nucleophilic substitution, redox reactions, and condensation reactions. These reactions can lead to the formation of a wide variety of compounds, many of which have biological activity.
Biochemical And Physiological Effects
The biochemical and physiological effects of methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate 2-cyano-3-(4-nitrophenyl)prop-2-enoate depend on the compounds that are synthesized from it. For example, aminoglycoside antibiotics such as gentamicin and tobramycin, which are synthesized from methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate 2-cyano-3-(4-nitrophenyl)prop-2-enoate, have antibacterial activity and can be used to treat bacterial infections. Antifungal agents such as clotrimazole and miconazole, which are also synthesized from methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate 2-cyano-3-(4-nitrophenyl)prop-2-enoate, have antifungal activity and can be used to treat fungal infections.
Advantages And Limitations For Lab Experiments
The main advantage of methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate 2-cyano-3-(4-nitrophenyl)prop-2-enoate for lab experiments is its versatility. It can be used as an intermediate in the synthesis of a wide variety of compounds, including biologically active compounds. In addition, it is relatively easy to synthesize, and the reaction can be completed in a few hours. The main limitation of methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate 2-cyano-3-(4-nitrophenyl)prop-2-enoate is that it is a relatively unstable compound, and it can decompose if it is exposed to air or light for too long.
Future Directions
The future directions for methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate 2-cyano-3-(4-nitrophenyl)prop-2-enoate are numerous. It can be used as an intermediate in the synthesis of new biologically active compounds, such as peptide and nucleoside analogs, and small molecule inhibitors of protein-protein interactions. In addition, it can be used in the synthesis of fluorescent probes for imaging and in the synthesis of compounds with potential therapeutic applications. Finally, it can be used in the synthesis of novel materials, such as polymers and nanomaterials, for a variety of applications.
properties
IUPAC Name |
methyl (Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c1-17-11(14)9(7-12)6-8-2-4-10(5-3-8)13(15)16/h2-6H,1H3/b9-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMATNCOGPXLKV-TWGQIWQCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366818 | |
Record name | methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate | |
CAS RN |
62985-31-3 | |
Record name | methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL ALPHA-CYANO-4-NITROCINNAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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